molecular formula C6H2BiBr4O3 B1666972 Bibrocathol CAS No. 6915-57-7

Bibrocathol

Cat. No. B1666972
CAS RN: 6915-57-7
M. Wt: 650.67 g/mol
InChI Key: UXRNCOAKURWTIQ-UHFFFAOYSA-L
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Description

Scientific Research Applications

Bibrocathol has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the behavior of bismuth-containing substances and their interactions with other chemicals.

    Biology: this compound’s antimicrobial properties make it a valuable compound for research in microbiology and infectious diseases.

    Medicine: The primary application of this compound is in ophthalmology, where it is used to treat eye infections and control swelling. .

    Industry: this compound is used in the formulation of various pharmaceutical products, particularly eye ointments and drops.

Preparation Methods

Bibrocathol is synthesized through a series of chemical reactions involving bromination and the incorporation of bismuth. The synthetic route typically involves the bromination of pyrocatechol to form tetrabromopyrocatechol, which is then reacted with bismuth hydroxide to produce this compound . The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained.

In industrial production, this compound is manufactured through a similar process but on a larger scale. The industrial methods focus on optimizing yield and purity while minimizing production costs. The use of advanced reaction vessels and purification techniques ensures that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Bibrocathol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving the bromine atoms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Bibrocathol is unique due to its combination of bismuth and brominated catechol structure. Similar compounds include:

    Bismuth subsalicylate: Used in gastrointestinal treatments, it shares the antimicrobial properties of this compound but is used for different medical applications.

    Bismuth subgallate: Another bismuth-containing compound with antimicrobial properties, primarily used for treating gastrointestinal disorders.

    Tetrabromopyrocatechol: A precursor in the synthesis of this compound, it shares the brominated catechol structure but lacks the bismuth component.

This compound’s uniqueness lies in its dual antiseptic and astringent properties, making it particularly effective for ophthalmic applications .

properties

InChI

InChI=1S/C6H2Br4O2.Bi.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h11-12H;;1H2/q;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRNCOAKURWTIQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)O[Bi]O2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BiBr4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027244
Record name Bibrocathol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6915-57-7
Record name Bibrocathol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bibrocathol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bibrocathol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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